

# An In-depth Technical Guide to N-Desmethyl Dosimertinib-d5

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Compound of Interest		
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# For Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of **N-Desmethyl dosimertinib-d5**, a deuterated analog of the active metabolite of Osimertinib. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis. It covers the chemical identity, physicochemical properties, proposed synthesis, and primary applications of **N-Desmethyl dosimertinib-d5**, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies of Osimertinib and its derivatives. Detailed experimental methodologies and relevant biological pathways are also presented.

### Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care for non-small cell lung cancer (NSCLC) with specific EGFR mutations. The metabolism of Osimertinib is a critical aspect of its pharmacology, leading to the formation of active metabolites, most notably AZ5104 (N-Desmethyl Osimertinib).

Dosimertinib is a deuterated version of Osimertinib, developed to potentially improve its pharmacokinetic profile by altering its metabolism. The deuteration can slow down the metabolic processes, a phenomenon known as the kinetic isotope effect.[1] **N-Desmethyl** 



**dosimertinib-d5** is the deuterated form of AZ5104. Its primary and critical application in research and drug development is as an internal standard for the highly sensitive and accurate quantification of Osimertinib and its metabolites in biological samples using mass spectrometry. [2]

This guide will delve into the technical details of **N-Desmethyl dosimertinib-d5**, providing a valuable resource for its application in a laboratory setting.

# **Chemical Identity and Physicochemical Properties**

**N-Desmethyl dosimertinib-d5** is structurally identical to AZ5104, with the key difference being the presence of five deuterium atoms. These deuterium atoms are strategically placed on the molecule to ensure stability and a distinct mass-to-charge ratio (m/z) for mass spectrometric analysis, without significantly altering its chemical behavior during chromatographic separation.

While specific experimental data for the physicochemical properties of **N-Desmethyl dosimertinib-d5** are not readily available in the public domain, the properties are expected to be very similar to its non-deuterated counterpart, AZ5104. The following table summarizes the available information for related compounds.

Property	Value	Compound
Molecular Formula	C27H26D5N7O2	N-Desmethyl dosimertinib-d5
Molecular Weight	490.61 g/mol	N-Desmethyl dosimertinib-d5
CAS Number	2719691-00-4	N-Desmethyl dosimertinib-d5
Purity	Typically ≥95%	N-Desmethyl dosimertinib-d5
Molecular Formula	C27H31N7O2	AZ5104 (N-Desmethyl Osimertinib)
Molecular Weight	485.58 g/mol	AZ5104 (N-Desmethyl Osimertinib)
Molecular Formula	C28H33N7O2	Osimertinib
Molecular Weight	499.61 g/mol	Osimertinib



### **Proposed Synthesis**

A detailed, validated synthesis protocol for **N-Desmethyl dosimertinib-d5** is not publicly available. However, based on the known synthesis of Osimertinib and its deuterated analogs, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of deuterium atoms at an early stage, followed by the construction of the core molecule.

One potential approach involves the use of deuterated starting materials in the synthesis of the Osimertinib backbone, followed by N-demethylation. Alternatively, a precursor already containing the deuterated N-methyl group could be used. A general schematic for the synthesis of a deuterated Osimertinib derivative, which can be adapted, has been described in patent literature.[3] The key steps would involve:

- Synthesis of the core pyrimidine structure: This involves coupling key intermediates to form the central heterocyclic ring.
- Introduction of the deuterated side chain: This is the critical step where the deuterated N,Ndimethylaminoethyl group is introduced. This can be achieved by using deuterated reagents.
- Final assembly: The remaining functional groups are added to complete the molecule.
- N-demethylation: A subsequent demethylation step would yield the N-desmethyl product.

An alternative strategy for preparing deuterated internal standards involves hydrogendeuterium exchange reactions on the final molecule under specific catalytic conditions.[4][5]

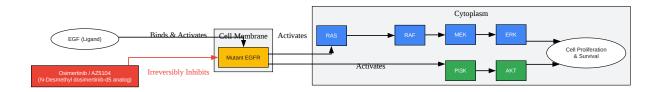
# **Role in EGFR Signaling Pathway**

Osimertinib and its active metabolite, AZ5104 (the non-deuterated analog of **N-Desmethyl dosimertinib-d5**), are potent inhibitors of the epidermal growth factor receptor (EGFR). They are particularly effective against EGFRs with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.

The binding of a ligand, such as EGF, to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In cancer cells with mutated EGFR, this pathway is constitutively active, leading to uncontrolled cell growth. Osimertinib and AZ5104 covalently



bind to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, irreversibly inhibiting its kinase activity and blocking downstream signaling.



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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib/AZ5104.

## **Experimental Protocols**

The primary application of **N-Desmethyl dosimertinib-d5** is as an internal standard in quantitative bioanalysis. Below is a detailed methodology for a typical UPLC-MS/MS assay for the quantification of Osimertinib and its metabolites in human plasma.

### **UPLC-MS/MS Method for Quantification in Plasma**

This protocol is a composite based on several published methods.[2][6][7]

#### 5.1.1. Materials and Reagents

- Osimertinib, AZ5104, and AZ7550 analytical standards
- N-Desmethyl dosimertinib-d5 (as internal standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade



- Ammonium formate
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K2EDTA)

#### 5.1.2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Osimertinib, its metabolites, and
   N-Desmethyl dosimertinib-d5 in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **N-Desmethyl dosimertinib-d5** stock solution to a fixed concentration (e.g., 200 ng/mL) in 50% acetonitrile.

#### 5.1.3. Sample Preparation (Protein Precipitation)

- To 100  $\mu L$  of plasma sample (calibrator, QC, or unknown), add 10  $\mu L$  of the internal standard working solution.
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for analysis.

#### 5.1.4. UPLC-MS/MS Conditions

• UPLC System: A high-performance liquid chromatography system.



- Column: A C18 reversed-phase column (e.g., Waters XSelect HSS XP, 2.1 mm  $\times$  100 mm, 2.5  $\mu$ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:

o 0-0.5 min: 30% B

0.5-1.5 min: 30% to 90% B

1.5-3.5 min: 90% B

3.5-3.6 min: 90% to 30% B

o 3.6-4.1 min: 30% B

Flow Rate: 0.5 mL/min.

• Injection Volume: 5-10 μL.

• Column Temperature: 40°C.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.



Compound	Precursor Ion (m/z)	Product Ion (m/z)
Osimertinib	500.3	72.0
AZ5104	486.2	72.0
AZ7550	486.2	415.2
N-Desmethyl dosimertinib-d5 (IS)	491.2	72.0

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The values for the d5 internal standard are predicted based on the structure of AZ5104.

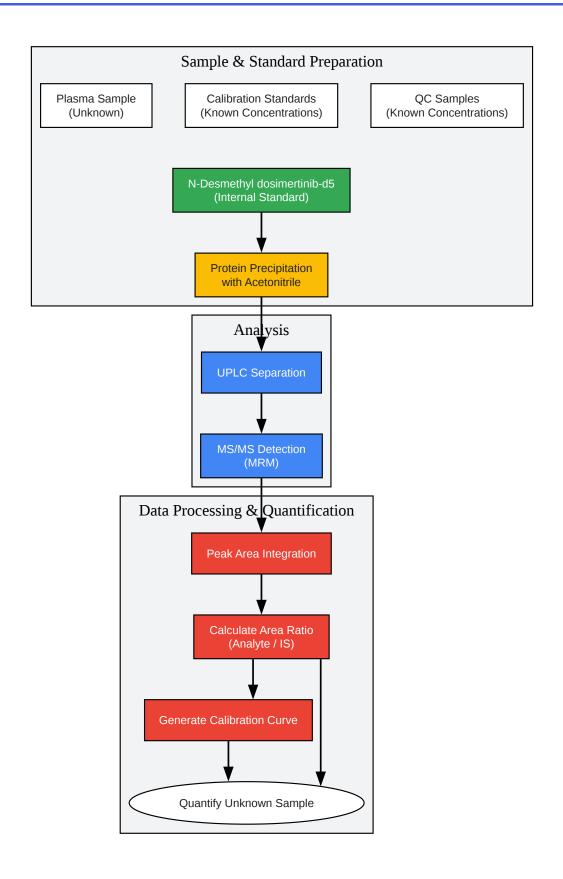
#### 5.1.5. Data Analysis

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples of known concentrations.

### **Experimental Workflow and Logical Relationships**

The use of **N-Desmethyl dosimertinib-d5** as an internal standard is a crucial part of the bioanalytical workflow. The following diagram illustrates this process.





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Figure 2: Bioanalytical workflow for quantification using an internal standard.



### Conclusion

N-Desmethyl dosimertinib-d5 is a vital tool for the accurate and precise quantification of Osimertinib and its metabolites in biological matrices. Its use as an internal standard in UPLC-MS/MS assays is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This technical guide provides a foundational understanding of its properties, a plausible synthesis route, its biological context, and a detailed experimental protocol for its application. For researchers in the field of oncology drug development, a thorough understanding of such analytical tools is indispensable for advancing our knowledge of targeted therapies like Osimertinib.

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